5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with a triazole ring, and substituted with benzyl and chlorophenyl groups
Mechanism of Action
Target of Action
Triazoles, a key structural component of this compound, are known to interact with a variety of enzymes and receptors . They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
Triazoles, which are structurally similar, are known to interact with biological systems in a versatile manner . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Biochemical Pathways
Triazoles and their derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Triazoles, which are structurally similar, are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazoles and their derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of similar compounds, such as triazoles, can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the triazole ring through cyclization reactions. The benzyl and chlorophenyl groups are then introduced via substitution reactions. Key reagents used in these steps include benzyl bromide, 2-chlorophenylhydrazine, and methyl iodide. Reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or debenzylated products.
Scientific Research Applications
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
8-(2-Chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the benzyl group, which may affect its binding affinity and biological activity.
5-Benzyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the chlorophenyl group, which may influence its chemical reactivity and solubility.
Uniqueness
5-Benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to the presence of both benzyl and chlorophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
5-benzyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-3-2-4-8-12)19-24-23-16(27(18)19)13-9-5-6-10-14(13)21/h2-10H,11H2,1H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLWWIXJJZTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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